Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-
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Overview
Description
1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone is a complex organic compound that features a unique structure combining a benzimidazole moiety with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole or furan rings
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the furan ring.
2-furylmethanone: Contains the furan ring but lacks the benzimidazole moiety.
Uniqueness: 1-(5-(1-Methyl-1H-benzo[d]imidazol-2-yl)furan-2-yl)ethanone is unique due to its combined structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Biological Activity
Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- (CAS No. 88422-55-3) is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Molecular Structure:
- Molecular Formula: C14H12N2O2
- Molecular Weight: 240.26 g/mol
- IUPAC Name: 1-[5-(1-methylbenzimidazol-2-yl)furan-2-yl]ethanone
Property | Value |
---|---|
CAS No. | 88422-55-3 |
InChI Key | KROALLFMYQSZJI-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC=C(O1)C2=NC3=CC=CC=C3N2C |
Biological Activity
Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- has been investigated for various biological activities:
Antimicrobial Activity:
Research indicates that compounds containing benzimidazole and furan moieties exhibit antimicrobial properties. Studies have shown that derivatives of benzimidazole can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study demonstrated that related benzimidazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties:
The compound has also been explored for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the promotion of programmed cell death, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects:
Ethanone derivatives have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders .
The biological effects of Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]- are attributed to its interaction with various molecular targets:
Enzyme Inhibition:
The compound may act as an inhibitor of certain enzymes involved in disease processes. For example, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Receptor Modulation:
Ethanone has the potential to modulate receptor activity, influencing cellular signaling pathways that regulate cell survival and apoptosis. This property is particularly important in cancer therapy where receptor-targeted therapies are gaining traction.
Case Studies
Several case studies highlight the biological activity of Ethanone:
- Antimicrobial Study: A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to Ethanone exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Testing: In a study involving human breast cancer cell lines (MCF-7), Ethanone was found to significantly reduce cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
- Inflammation Model: In an animal model of inflammation, administration of Ethanone led to a marked reduction in paw edema compared to control groups, indicating its anti-inflammatory efficacy .
Properties
CAS No. |
88422-55-3 |
---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-[5-(1-methylbenzimidazol-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C14H12N2O2/c1-9(17)12-7-8-13(18-12)14-15-10-5-3-4-6-11(10)16(14)2/h3-8H,1-2H3 |
InChI Key |
KROALLFMYQSZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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